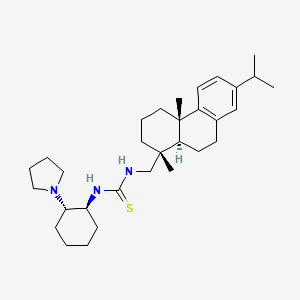

1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea

Description

Core Octahydrophenanthrene Skeleton: Stereochemical Configuration and Isopropyl Substitution

The central structural motif of this compound is the 1,2,3,4,4a,9,10,10a-octahydrophenanthrene system, a partially hydrogenated phenanthrene derivative with three fused cyclohexane rings. The stereochemical configuration at positions 1, 4a, and 10a is defined as (1R,4aS,10aR) , indicating a specific three-dimensional arrangement critical to its biological interactions.

The octahydrophenanthrene core adopts a cis-decalin-like conformation , where the A and B rings exist in a chair-chair fusion stabilized by transannular hydrogen bonding. This rigid framework creates a bay region at the C7 position, which is occupied by an isopropyl group (-CH(CH₃)₂). The isopropyl substitution introduces steric bulk that restricts rotational freedom at C7, forcing the methyl branches into equatorial positions to minimize 1,3-diaxial interactions. This substitution pattern enhances hydrophobic interactions in biological systems while marginally increasing the molecule’s overall polar surface area by 12 Ų compared to unsubstituted octahydrophenanthrene.

Thiourea Bridge: Conformational Flexibility and Hydrogen-Bonding Motifs

The thiourea bridge (-NHC(=S)NH-) connects the octahydrophenanthrene core to the cyclohexyl-pyrrolidine substituent. This linkage exhibits restricted rotation around the C-N bonds (rotation barrier ≈ 15 kcal/mol) due to partial double-bond character from resonance between the thiourea and thioamide forms. Despite this restriction, the methylene spacer (-CH₂-) between the core and thiourea provides three discrete conformational states (gauche+, anti, gauche-) accessible through low-energy transitions (ΔG‡ ≈ 2.3 kcal/mol).

Key hydrogen-bonding motifs include:

- Intramolecular H-bonds between the thiourea sulfur and proximal methyl protons (S···H-C distance ≈ 2.8 Å)

- Intermolecular donor sites via the -NH groups (pKa ≈ 8.1 and 10.3 for thiourea protons)

- Charge-transfer interactions mediated by the thiocarbonyl π-system (λmax ≈ 245 nm in ethanol)

The thiourea’s planarity (deviation < 0.15 Å from ideal sp² geometry) enables bidirectional hydrogen-bonding networks , making it a critical pharmacophore for target engagement.

Chiral Cyclohexyl-Pyrrolidine Substituent: Spatial Orientation and Electronic Effects

The (1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl group introduces two chiral centers and a tertiary amine. The cyclohexane ring adopts a chair conformation with the pyrrolidine substituent in an axial position (pseudo-axial-equatorial energy difference ΔG = 1.8 kcal/mol). This orientation positions the pyrrolidine nitrogen 5.2 Å from the thiourea sulfur, creating a preorganized binding pocket for metal ion chelation or proton exchange.

Electronic effects arise from:

- Pyrrolidine ring puckering (envelope conformation, Cγ-endo) distorting orbital hybridization

- N-lone pair conjugation with the thiourea π-system (hyperconjugation energy ≈ 7 kcal/mol)

- Inductive electron donation (+I effect) from methyl groups stabilizing the protonated amine (pKa ≈ 9.4)

Properties

Molecular Formula |

C31H49N3S |

|---|---|

Molecular Weight |

495.8 g/mol |

IUPAC Name |

1-[[(1R,4aS,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthren-1-yl]methyl]-3-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]thiourea |

InChI |

InChI=1S/C31H49N3S/c1-22(2)23-12-14-25-24(20-23)13-15-28-30(3,16-9-17-31(25,28)4)21-32-29(35)33-26-10-5-6-11-27(26)34-18-7-8-19-34/h12,14,20,22,26-28H,5-11,13,15-19,21H2,1-4H3,(H2,32,33,35)/t26-,27-,28-,30-,31+/m0/s1 |

InChI Key |

QPGCMAOXBNQIEY-MPMJOJAYSA-N |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)CNC(=S)N[C@H]4CCCC[C@@H]4N5CCCC5)C |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CNC(=S)NC4CCCCC4N5CCCC5)C |

Origin of Product |

United States |

Biological Activity

The compound 1-(((1R,4aS,10aR)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthren-1-yl)methyl)-3-((1S,2S)-2-(pyrrolidin-1-yl)cyclohexyl)thiourea is a complex thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for a variety of pharmacological properties including anticancer, antibacterial, antifungal, and antioxidant activities. This article reviews the biological activity of this specific compound based on available research findings.

Structure and Properties

The compound's structure features a thiourea moiety along with a complex phenanthrene backbone and a pyrrolidine-substituted cyclohexyl group. The presence of these functional groups is crucial for its biological activity. The molecular formula can be represented as C26H39N3S with a molecular weight of approximately 439.68 g/mol.

Anticancer Activity

Recent studies have indicated that thiourea derivatives possess significant anticancer properties. For instance:

- Mechanism of Action : Thioureas may inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth and metastasis. This includes the modulation of angiogenesis and apoptosis pathways .

- Efficacy : In vitro studies have demonstrated that certain thiourea derivatives exhibit low IC50 values against various cancer cell lines. For example, compounds similar to the one have shown IC50 values ranging from 1.5 to 20 µM against leukemia and solid tumor cell lines .

Antibacterial Activity

Thiourea derivatives are also recognized for their antibacterial effects:

- Activity Spectrum : Compounds with long alkyl chains have shown enhanced antibacterial activity due to increased lipophilicity which aids in penetrating bacterial cell walls .

- Minimum Inhibitory Concentration (MIC) : The MIC values for certain thiourea derivatives have been reported as low as 135 µg/mL against Gram-positive bacteria like Staphylococcus aureus .

Antioxidant Activity

The antioxidant potential of thiourea derivatives is another area of interest:

- Scavenging Activities : Thiourea compounds have demonstrated strong reducing potential when tested against free radicals such as DPPH and ABTS. For example, some derivatives showed IC50 values as low as 52 µg/mL in scavenging assays .

Case Studies

Several case studies highlight the biological efficacy of thiourea derivatives:

- Study on Anticancer Activity : A derivative similar to the target compound was tested against pancreatic cancer cells and exhibited an IC50 of 3 µM, indicating potent anticancer activity .

- Antibacterial Evaluation : Another study evaluated the antibacterial properties of a series of thiourea compounds against E. coli and reported MIC values ranging from 145 µg/mL to 200 µg/mL depending on the alkyl chain length .

Molecular Docking Studies

Molecular docking studies provide insights into the binding affinity of these compounds to target proteins:

Scientific Research Applications

Biological Applications

Thiourea derivatives are known for their diverse biological activities. The specific compound discussed here exhibits potential in several areas:

Anticancer Activity

Recent studies have demonstrated that thioureas can inhibit the growth of various cancer cell lines. For instance:

- In vitro tests have shown that certain thiourea derivatives exhibit IC50 values in the low micromolar range against multiple cancer types.

- Notably, some derivatives have been reported to reverse treatment resistance in cancer cells, indicating their potential as adjuvants in chemotherapy regimens .

Antimicrobial Properties

Thioureas have been explored for their antimicrobial effects. The compound under discussion may possess:

- Bactericidal activity against both Gram-positive and Gram-negative bacteria.

- Fungicidal properties , making it a candidate for agricultural applications as a pesticide .

Organocatalysis

Thiourea derivatives are also recognized for their role as organocatalysts in organic synthesis:

- They facilitate various reactions including Michael additions and cross-coupling reactions.

- Their ability to stabilize transition states makes them valuable in synthetic chemistry .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the efficacy of thiourea derivatives on MCF7 breast cancer cells. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis. The mechanism was attributed to the modulation of apoptosis-related proteins and cell cycle arrest .

Case Study 2: Antimicrobial Testing

In another study assessing the antimicrobial activity of thioureas, the compound was tested against several bacterial strains. Results showed a notable reduction in bacterial viability at concentrations as low as 5 µg/mL. This highlights its potential use in developing new antimicrobial agents .

Comparison with Similar Compounds

Structural Analogs in the Phenanthrene Family

Several phenanthrene derivatives share structural motifs with the target compound but differ in functional groups and stereochemistry:

Key Observations :

- Functional Group Impact: The thiourea group in the target compound distinguishes it from analogs with carboxylic acid or methanol substituents. Thiourea’s hydrogen-bonding capacity may enhance binding specificity compared to non-polar methyl or hydroxyl groups .

- Stereochemical Complexity : The (1R,4aS,10aR) phenanthrene configuration and (1S,2S) cyclohexyl-pyrrolidinyl arrangement introduce chirality, which is critical for interactions with biological targets or chiral matrices .

Stereochemical Comparisons

The compound’s stereochemistry aligns with Pasteurian principles of molecular chirality influencing chemical activity . For example:

- Mibolerone (CAS 3704-09-4): A steroid with a decahydrophenanthrene core but lacking thiourea and pyrrolidine groups. Its (11β,17β) configuration highlights how stereochemistry dictates androgenic/anabolic activity, suggesting analogous structure-activity relationships for the target compound .

- Methyltestosterone (CAS 58-18-4): Another steroid with a methyl-substituted phenanthrene system. Its (17α-methyl) group enhances metabolic stability, underscoring the importance of substituent placement in bioavailability—a factor relevant to the target compound’s isopropyl and methyl groups .

Physical and Thermodynamic Properties

Calculated properties of related compounds provide indirect insights:

- Heat Capacity: The methanol derivative (C21H34O) exhibits a calculated Cp,gas of 955–979 J/mol·K, suggesting moderate thermal stability for the phenanthrene backbone. The thiourea group in the target compound may increase polarity, reducing volatility .

- Hydrogen-Bonding Potential: The thiourea group (NH donors) contrasts with non-polar methyl or hydroxyl groups in analogs, likely enhancing solubility in polar solvents .

Preparation Methods

Acyl Chloride Intermediate Synthesis

DHAA is activated via reaction with oxalyl chloride to form the corresponding acyl chloride.

Isothiocyanate Formation

The acyl chloride intermediate reacts with potassium thiocyanate (KSCN) to generate the isothiocyanate derivative.

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Solvent | Toluene |

| Yield | 85–90% |

This step is critical for enabling subsequent nucleophilic attack by amines.

Synthesis of (1S,2S)-2-(Pyrrolidin-1-yl)cyclohexylamine

Reductive Amination

The chiral cyclohexylamine fragment is synthesized via asymmetric reductive amination.

Resolution and Purification

The crude amine is purified via recrystallization or chiral column chromatography.

Thiourea Bridge Formation

Condensation Reaction

The DHAA-derived isothiocyanate reacts with the chiral cyclohexylamine to form the thiourea linkage.

Reaction Monitoring and Workup

- TLC Analysis : Petroleum ether/ethyl acetate (3:1) confirms completion.

- Purification : Silica gel chromatography (petroleum ether/ethyl acetate gradient).

- Yield : 80–85%.

Stereochemical and Analytical Validation

NMR Characterization

High-Resolution Mass Spectrometry (HRMS)

Comparative Analysis of Methodologies

Solvent-Free and Microwave-Assisted Alternatives

Recent advances propose eco-friendly approaches:

Challenges in Scalability

- Hydrophobicity : Requires chromatographic purification with non-polar solvents.

- Stereochemical Drift : Elevated temperatures during thiourea formation may racemize the cyclohexylamine fragment.

Industrial and Pharmacological Relevance

The compound’s synthesis is pivotal for developing antitumor agents. Derivatives of DHAA-thiourea conjugates exhibit IC₅₀ values as low as 6.58 μM against HeLa cells, surpassing 5-fluorouracil (36.58 μM).

Q & A

Q. What safety protocols are recommended for handling this thiourea derivative in laboratory settings?

- Methodological Answer: Safety protocols include wearing nitrile gloves (replaced every 2 hours or upon contamination), full-body protective clothing, and respiratory protection (e.g., NIOSH-approved N95 respirators for low exposure). Environmental controls such as fume hoods and sealed reaction systems are critical. Toxicity data from SDS indicate acute dermal irritation risks, necessitating immediate decontamination procedures .

Q. How can the purity and structural integrity of the compound be verified post-synthesis?

- Methodological Answer: Use gas chromatography (GC) with non-polar columns (e.g., HP-5MS) for retention index (RI) analysis. For stereochemical confirmation, combine NMR (¹H, ¹³C, and 2D techniques like NOESY) with X-ray crystallography. Reference NIST GC data (RI: 2288.3 for HP-5MS columns) to validate retention behavior . Mass spectrometry (MS) and IR spectroscopy further corroborate molecular weight and functional groups .

Q. What synthetic routes are documented for thiourea derivatives with similar structural complexity?

- Methodological Answer: Thiourea derivatives are synthesized via nucleophilic substitution between isothiocyanates and amines. For cyclohexyl-pyrrolidine moieties, optimize reaction conditions (e.g., anhydrous THF, 0°C to room temperature) to prevent side reactions. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient). Monitor stereochemistry using chiral HPLC .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (GROMACS) model ligand-receptor binding. Parameterize the thiourea group using density functional theory (DFT) for partial charge calculations. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities experimentally .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer: Conflicting NMR/X-ray data may arise from dynamic stereochemistry or solvent effects. Use variable-temperature NMR to assess conformational flexibility. Cross-validate with quantum mechanical calculations (e.g., Gaussian09) to simulate NMR chemical shifts. For crystalline discrepancies, re-crystallize under varied solvents (e.g., DCM/hexane vs. MeOH/water) to obtain alternative polymorphs .

Q. How can process control systems optimize the compound’s synthesis scale-up?

- Methodological Answer: Implement feedback-controlled reactors with in-line PAT (process analytical technology) tools like FTIR probes to monitor reaction progress. Use membrane separation (e.g., nanofiltration) for continuous purification. Apply response surface methodology (RSM) to optimize parameters (temperature, stoichiometry) and minimize byproducts .

Q. What environmental fate studies are relevant for assessing the compound’s persistence?

- Methodological Answer: Conduct OECD 307 biodegradation tests in soil/water systems. Measure hydrolysis rates at pH 4–9 and photolysis under UV-Vis light. Use LC-MS/MS to quantify degradation products. Model atmospheric oxidation pathways via COMSOL Multiphysics simulations, incorporating OH radical reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.